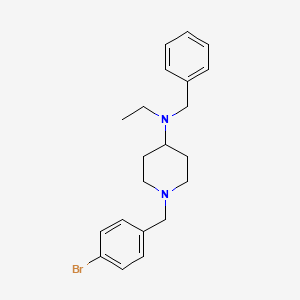![molecular formula C19H21N3O7S B10883957 (2,3-Dimethoxyphenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10883957.png)
(2,3-Dimethoxyphenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone
カタログ番号:
B10883957
分子量:
435.5 g/mol
InChIキー:
AFDISTSKLNUOPI-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- “(2,3-Dimethoxyphenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone” is a complex organic compound with a unique structure.
- It combines a 2,3-dimethoxyphenyl group, a 4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl moiety, and a methanone functional group.
- The compound’s intricate structure suggests potential biological and synthetic significance.
準備方法
- The synthetic routes to prepare this compound involve several steps.
- One approach is a Povarov cycloaddition reaction followed by N-furoylation processes.
- Starting reagents include p-toluidine, benzaldehyde, and trans-methyl-isoeugenol.
- The reaction conditions and industrial production methods can be optimized for yield and purity.
化学反応の分析
- “(2,3-Dimethoxyphenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone” may undergo various reactions:
- Electrophilic substitution due to the aromatic nature of the indole nucleus.
- Potential oxidation, reduction, and substitution reactions.
- Common reagents include Lewis acids, bases, and oxidizing agents.
- Major products depend on reaction conditions and substituents.
科学的研究の応用
- This compound has diverse applications:
- Anticancer: Investigate its potential as an NF-κB inhibitor.
- Antibacterial and antifungal properties.
- Anti-inflammatory effects.
- Immunomodulation.
作用機序
- The exact mechanism remains an active area of research.
- Molecular targets may include specific receptors or enzymes.
- Pathways involved could relate to inflammation, cell signaling, or metabolic processes.
類似化合物との比較
- Similar compounds include other indole derivatives.
- For instance, N-(tetrahydroquinolin-1-yl) amide compounds exhibit various pharmacological activities.
- Highlight the uniqueness of “(2,3-Dimethoxyphenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone” compared to these analogs.
特性
分子式 |
C19H21N3O7S |
|---|---|
分子量 |
435.5 g/mol |
IUPAC名 |
(2,3-dimethoxyphenyl)-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]methanone |
InChI |
InChI=1S/C19H21N3O7S/c1-28-16-8-5-6-14(18(16)29-2)19(23)20-10-12-21(13-11-20)30(26,27)17-9-4-3-7-15(17)22(24)25/h3-9H,10-13H2,1-2H3 |
InChIキー |
AFDISTSKLNUOPI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-methoxy-N'-[(3Z)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-d...
Cat. No.: B10883880
CAS No.:
3-[Benzyl(ethyl)amino]-N~1~-(3-chloro-2-methylphenyl)pr...
Cat. No.: B10883885
CAS No.:
3-chloro-N-({4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoy...
Cat. No.: B10883888
CAS No.:
N-benzyl-1-(4-bromobenzyl)-N-ethylpiperidin-4-amine
Cat. No.: B10883893
CAS No.:


![2-methoxy-N'-[(3Z)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B10883880.png)
![3-[Benzyl(ethyl)amino]-N~1~-(3-chloro-2-methylphenyl)propanamide](/img/structure/B10883885.png)
![3-chloro-N-({4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}carbamothioyl)-6-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B10883888.png)

![ethyl 6-(5-{[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]methyl}-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate](/img/structure/B10883899.png)
![3,4-difluoro-N-({2-[(2-phenylquinolin-4-yl)carbonyl]hydrazinyl}carbonothioyl)benzamide](/img/structure/B10883901.png)
![N'-{[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}-2-methylbenzohydrazide](/img/structure/B10883902.png)

![(5E)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10883921.png)
![3-hydrazinyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10883929.png)
![3-(ethylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10883935.png)
![1-Benzoylpropyl 2-[(phenylsulfonyl)amino]acetate](/img/structure/B10883950.png)

![N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2-phenylacetamide](/img/structure/B10883970.png)
